2,6-Dimethyl-N-phenyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-phenyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenylamine with oxirane derivatives in the presence of a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-phenyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; often carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides or amines; reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Dimethyl-N-phenyloxan-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-phenyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired physiological or pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but contains chlorine atoms instead of methyl groups.
2,6-Dimethylphenylamine: Lacks the oxan-4-amine moiety, making it less complex.
Uniqueness
2,6-Dimethyl-N-phenyloxan-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,6-dimethyl-N-phenyloxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-10-8-13(9-11(2)15-10)14-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
BWGOIWZRPODKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.